4-(Hexyloxy)benzohydrazide

Overview

Description

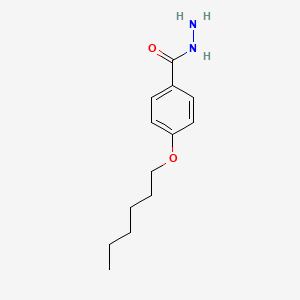

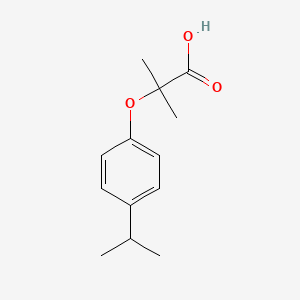

4-(Hexyloxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is part of the class of organic compounds known as aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring .

Synthesis Analysis

The synthesis of 4-(Hexyloxy)benzohydrazide involves several steps. One method involves the use of hydrazine hydrate in ethanol under reflux conditions . Another method involves the use of hydrazine hydrate in methanol under reflux conditions . The yield of the reaction varies depending on the specific conditions used .Molecular Structure Analysis

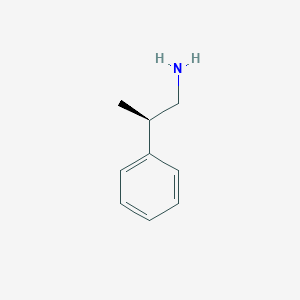

The molecular structure of 4-(Hexyloxy)benzohydrazide consists of a benzene ring attached to a hydrazide group and a hexyloxy group . The InChI code for this compound is 1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) .Scientific Research Applications

1. Crystallography

- Summary of the application : “4-(Hexyloxy)benzohydrazide” has been used in the study of crystal structures. Specifically, it was used in the synthesis of a benzoylhydrazine bearing an ether group and its corresponding N’-[(thiophen-2-yl)methylidene]- derivative .

- Methods of application : The exact experimental procedures were not detailed in the source, but the study involved the synthesis of the compounds and the determination of their crystal structures .

- Results or outcomes : The supramolecular structures of both compounds were found to be governed by N—H N and N—H O hydrogen-bonding interactions. The orientation of the carbohydrazide moiety in the molecules was found to be different, likely to favor the crystal packing and thus hydrogen-bonding interactions .

2. Pharmaceutical Applications

- Summary of the application : Compounds based on hydrazine, such as “4-(Hexyloxy)benzohydrazide”, have been found to have various pharmaceutical uses due to their anti-inflammatory, antibacterial–antifungal, and antitubercular properties .

- Methods of application : The exact methods of application were not detailed in the source, but it was mentioned that these compounds have been used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Results or outcomes : The outcomes of these applications were not detailed in the source, but it was mentioned that these compounds have shown promising results in various areas of research .

3. Bio-active Agents

- Summary of the application : Benzohydrazides, including “4-(Hexyloxy)benzohydrazide”, have gained great importance due to their diverse biological properties. They have been found to exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities .

- Methods of application : The exact methods of application were not detailed in the source, but it was mentioned that these compounds have been used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- Results or outcomes : The outcomes of these applications were not detailed in the source, but it was mentioned that these compounds have shown promising results in various areas of research .

4. Urease Inhibitory Activity

- Summary of the application : N’-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which could potentially include “4-(Hexyloxy)benzohydrazide”, have been synthesized and evaluated for their in vitro urease inhibitory activity .

- Methods of application : The exact methods of application were not detailed in the source, but it was mentioned that these compounds were synthesized and their urease inhibitory activity was evaluated .

- Results or outcomes : The outcomes of these applications were not detailed in the source, but it was mentioned that these compounds showed good results in terms of urease inhibitory activity .

5. Anti-Bacterial Activity

- Summary of the application : Benzohydrazides, including “4-(Hexyloxy)benzohydrazide”, have been synthesized and evaluated for their anti-bacterial activity .

- Methods of application : The exact methods of application were not detailed in the source, but it was mentioned that these compounds have been used in various areas of research .

- Results or outcomes : The outcomes of these applications were not detailed in the source, but it was mentioned that these compounds have shown promising results in terms of anti-bacterial activity .

6. Gelation and Application in Oil

- Summary of the application : A series of organogelators containing a benzohydrazide unit and two alkoxy chains, which could potentially include “4-(Hexyloxy)benzohydrazide”, have been synthesized and evaluated for their gelation properties .

- Methods of application : The exact methods of application were not detailed in the source, but it was mentioned that these compounds have been used in various areas of research .

- Results or outcomes : The outcomes of these applications were not detailed in the source, but it was mentioned that these compounds have shown promising results in terms of gelation properties .

Safety And Hazards

The safety data sheet for 4-(Hexyloxy)benzohydrazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Relevant Papers A paper titled “Synthesis and characterisation of Cu (II), Ni (II), and Zn (II) complexes of furfural derived from aroylhydrazones bearing aliphatic groups and their interactions with DNA” discusses the synthesis and characterisation of 4-(Hexyloxy)benzohydrazide and its metal complexes . The paper also examines the DNA-binding and DNA-cleavage activities of these compounds .

properties

IUPAC Name |

4-hexoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSQOKZGDNEDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364641 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hexyloxy)benzohydrazide | |

CAS RN |

64328-63-8 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)